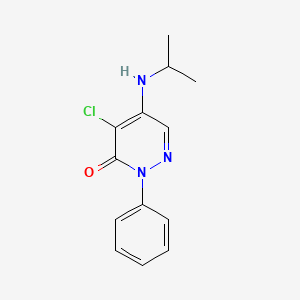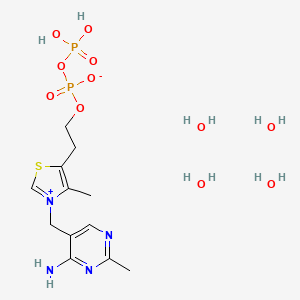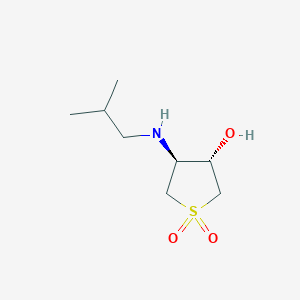![molecular formula C19H17NO4S B13357806 (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features a benzo[b]thiophene moiety, a benzyloxycarbonyl-protected amino group, and a propanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Benzyloxycarbonyl-Protected Amino Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Attachment of the Propanoic Acid Side Chain: This can be done through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: Various substituents can be introduced at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the benzyloxycarbonyl group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOM-Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group yields the free amine.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Benzo[b]thiophen-3-yl)-2-amino-propanoic acid: Lacks the benzyloxycarbonyl protection.
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((methoxy)carbonyl)amino)propanoic acid: Features a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxycarbonyl protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H17NO4S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-3-(1-benzothiophen-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)16(10-14-12-25-17-9-5-4-8-15(14)17)20-19(23)24-11-13-6-2-1-3-7-13/h1-9,12,16H,10-11H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
YKHFTIFUPNCVCY-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CSC3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)
![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)

![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)

![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)

![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)


